molecular formula C14H19N7O3 B2434529 2-(3,9-dimethyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]puri nyl)acetamide CAS No. 923233-62-9

2-(3,9-dimethyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]puri nyl)acetamide

Cat. No.: B2434529
CAS No.: 923233-62-9
M. Wt: 333.352
InChI Key: WFXAGLRDSKMYSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3,9-dimethyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetamide” is a chemical compound with the molecular formula C14H19N7O3 . It is a light beige powder with a melting point of 216–218 °C .


Synthesis Analysis

The synthesis of this compound has been described in the literature . The compound was purified using flash column chromatography with a gradient elution of DCM: hexane = 9:1 then changed to DCM and finally DCM: ethyl acetate 9.5:0.5 .


Molecular Structure Analysis

The molecular structure of the compound can be determined by various spectroscopic techniques. For instance, 1H-NMR (400 MHz, DMSO-d6) data for the compound has been reported .


Physical and Chemical Properties Analysis

The compound is a light beige powder with a melting point of 216–218 °C . The compound has a molecular formula of C14H19N7O3 and an average mass of 333.346 Da .

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to 2-(3,9-dimethyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetamide have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis of new heterocycles incorporating the antipyrine moiety has shown promising antimicrobial effects. These compounds were tested against a variety of microbial strains, highlighting their potential as antimicrobial agents (Bondock et al., 2008).

Environmental Monitoring

Derivatives similar to the compound of interest have been utilized as molecular probes for detecting carbonyl compounds in environmental samples, such as water. One such probe, designed for the sensitive detection of aldehydes and ketones, demonstrated improved sensitivity and was applied to measure carbonyl content in snow, ice, and cloud water samples (Houdier et al., 2000).

Receptor Affinity Studies

Research into N-(arylpiperazinyl)acetamide derivatives of dimethylpurines, which share a structural motif with the compound , has explored their affinity towards serotonin and dopamine receptors. These studies have identified compounds with significant binding affinities, suggesting potential applications in the design of drugs targeting these receptors (Żmudzki et al., 2015).

Synthesis and Characterization of Potential Pesticides

N-derivatives of phenoxyacetamide, which are structurally related to the compound , have been synthesized and characterized for their potential as pesticides. These studies include X-ray powder diffraction data, suggesting the utility of these compounds in agricultural applications (Olszewska et al., 2011).

Future Directions

The compound has shown potential in the field of medicinal chemistry, particularly as a potential anti-PI3K agent . Future research could focus on optimizing this compound to serve as a new chemical entity for discovering new anticancer agents .

Properties

IUPAC Name

2-(3,9-dimethyl-6,8-dioxo-7-propyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N7O3/c1-4-5-19-12(23)10-11(18(3)14(19)24)16-13-20(10)6-8(2)17-21(13)7-9(15)22/h4-7H2,1-3H3,(H2,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXAGLRDSKMYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CC(=NN3CC(=O)N)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.